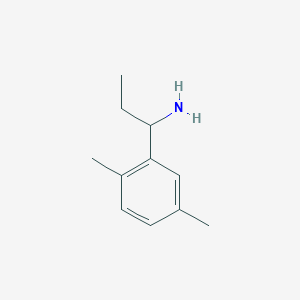

1-(2,5-Dimethylphenyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMSOVRYPXMULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655709 | |

| Record name | 1-(2,5-Dimethylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032225-94-7 | |

| Record name | 1-(2,5-Dimethylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dimethylphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethylphenyl)propan-1-amine is a primary amine belonging to the substituted phenethylamine class. Its structure, characterized by a propane-1-amine chain attached to a 2,5-dimethylphenyl ring, places it in a category of compounds with significant interest in medicinal chemistry and pharmacology due to their potential psychoactive properties and as precursors for more complex molecules. The strategic placement of the methyl groups on the phenyl ring influences the compound's steric and electronic properties, which in turn dictates its reactivity and biological interactions. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, structural elucidation, physicochemical characteristics, and chemical reactivity, grounded in established chemical principles and supported by available data on analogous structures.

Chemical Structure and Identification

The fundamental structure of this compound consists of a propane backbone with an amine group at the first carbon, which is also bonded to a benzene ring substituted with two methyl groups at positions 2 and 5.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| CAS Number | A specific CAS number for this compound is not readily available in public databases. However, the hydrochloride salt of the (S)-enantiomer is registered under CAS number 1391446-27-7.[1] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 1-(2,5-dimethylphenyl)propan-1-one. This two-step process first involves the synthesis of the ketone, followed by its conversion to the amine.

Part 1: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one

The ketone precursor is typically synthesized via a Friedel-Crafts acylation of p-xylene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Diagram: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one

Caption: Friedel-Crafts acylation for the synthesis of the ketone precursor.

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0°C, add propanoyl chloride dropwise.

-

After the formation of the acylium ion complex, slowly add p-xylene to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude ketone.

-

Purify the product by vacuum distillation or column chromatography.

The CAS number for the resulting ketone, 1-(2,5-dimethylphenyl)propan-1-one, is 35031-52-8.[3][4]

Part 2: Reductive Amination to this compound

The conversion of the ketone to the primary amine is achieved through reductive amination. This can be performed using various reducing agents in the presence of an ammonia source. Common methods include catalytic hydrogenation or the use of hydride reducing agents.

Diagram: Reductive Amination Workflow

Caption: General workflow for the reductive amination of the ketone to the target amine.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve 1-(2,5-dimethylphenyl)propan-1-one in a suitable solvent (e.g., methanol) saturated with ammonia.

-

Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas to a specified pressure.

-

Heat the mixture and maintain it at a constant temperature with vigorous stirring until the reaction is complete.

-

Cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

-

The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely published. However, properties can be predicted based on its structure and data from closely related analogs.

| Property | Predicted/Estimated Value | Notes |

| Boiling Point | ~260 °C | Based on the predicted boiling point of the structurally similar 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine (260.3±9.0 °C).[5] |

| pKa | ~9.9 | Estimated from the predicted pKa of 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine (9.86±0.10).[5] The primary amine is expected to be basic. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | As a primary amine, it will exhibit some water solubility, which will be enhanced at lower pH due to the formation of the protonated ammonium salt. It is expected to be freely soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dimethylphenyl ring. The substitution pattern will lead to a complex splitting pattern.

-

Benzylic Proton (-CH-N): A multiplet in the region of δ 3.5-4.5 ppm, coupled to the adjacent methylene protons and the amine protons.

-

Methylene Protons (-CH₂-): A multiplet in the region of δ 1.5-2.0 ppm.

-

Methyl Protons (Aromatic): Two singlets for the two non-equivalent methyl groups on the aromatic ring, likely in the region of δ 2.2-2.5 ppm.

-

Methyl Protons (Propyl): A triplet in the region of δ 0.8-1.2 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (δ 1.0-4.0 ppm), which is exchangeable with D₂O.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

-

Benzylic Carbon (-CH-N): A signal in the region of δ 50-60 ppm.

-

Methylene Carbon (-CH₂-): A signal in the region of δ 25-35 ppm.

-

Aromatic Methyl Carbons: Two signals in the region of δ 19-22 ppm.

-

Propyl Methyl Carbon: A signal in the region of δ 10-15 ppm.

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum is expected to show characteristic absorptions:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.[6][7]

-

C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorptions below 3000 cm⁻¹.

-

N-H Bending (Scissoring): A band in the region of 1580-1650 cm⁻¹.[7]

-

C-N Stretching: An absorption in the region of 1250-1335 cm⁻¹ for the aromatic amine.[7]

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

-

Out-of-plane C-H Bending (Aromatic): Strong absorptions in the fingerprint region that can be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern will be characteristic of phenylalkylamines.

-

Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[8] For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium cation at m/z 134. This is often the base peak.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the propane chain can lead to the formation of a dimethylbenzyl cation or related fragments.

-

Loss of Ammonia: Elimination of ammonia (NH₃) from the molecular ion can also occur.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the nucleophilic primary amine group and the aromatic ring.

-

Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the compound basic. It will readily react with acids to form ammonium salts (e.g., hydrochloride, sulfate), which are typically crystalline solids with higher melting points and greater water solubility than the free base.

-

N-Alkylation and N-Acylation: The primary amine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. It can also react with acyl chlorides or anhydrides to form amides.

-

Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The amine group is a strongly activating, ortho-, para-directing group, while the methyl groups are also activating and ortho-, para-directing. The positions for substitution will be influenced by the combined directing effects and steric hindrance.

Safety and Handling

As with other substituted phenylalkylamines, this compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory tract. The hydrochloride salt form is generally more stable and easier to handle than the free base.

Conclusion

This compound is a substituted phenethylamine with chemical properties largely dictated by its primary amine functionality and the substituted aromatic ring. While direct experimental data is sparse, its synthesis via reductive amination of the corresponding ketone is a well-established and reliable method. Its physicochemical and spectroscopic properties can be reasonably predicted based on established principles and data from closely related analogs. The presence of the nucleophilic amine group and the activated aromatic ring makes it a versatile intermediate for further chemical modifications, particularly in the context of drug discovery and development. Further research to fully characterize this compound would be beneficial for its potential applications.

References

-

Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. (2006). Rapid Communications in Mass Spectrometry, 20(15), 2259-64.[9]

-

1-(2,5-dimethylphenyl)-2-methylpropan-1-amine Properties. (n.d.). ChemicalBook.[5]

-

Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate. (2005). Journal of Mass Spectrometry, 40(7), 937-47.[10]

-

Infrared Spectroscopy. (2015). Illinois State University Department of Chemistry.[11]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts.[6]

-

Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. (2014). Physical Chemistry Chemical Physics, 16(18), 8456-66.[12]

-

Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021). Journal of Analytical Toxicology, 45(7), 716-724.[13]

-

Spectroscopy of Amines. (2023). Chemistry LibreTexts.[14]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.[7]

-

MS and MS-MS (m/z 136 →) mass spectra of amphetamine. (n.d.). ResearchGate.[15]

-

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride. (n.d.). Lead Sciences.[2]

-

1-(2,5-Dimethylphenyl)propan-1-one | 35031-52-8. (n.d.). Benchchem.[3]

-

(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride. (n.d.). Arctom.[1]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube.[8]

-

1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648. (n.d.). PubChem.[4]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). MDPI.[16]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 35031-52-8 Cas No. | 1-(2,5-Dimethylphenyl)propan-1-one | Matrix Scientific [matrixscientific.com]

- 4. 1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1020943-08-1 CAS MSDS (1-(2,5-dimethylphenyl)-2-methylpropan-1-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemscene.com [chemscene.com]

- 9. Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-dimethylphenyl)propan-1-amine, a substituted phenethylamine of interest in synthetic and medicinal chemistry. Due to the absence of a readily available, specific CAS number for this compound, this guide focuses on its logical synthesis from its known precursor, 1-(2,5-dimethylphenyl)propan-1-one (CAS: 35031-52-8). Detailed methodologies for synthesis and characterization are presented, grounded in established chemical principles. Furthermore, this document extrapolates potential applications and outlines critical safety and toxicological considerations based on data from structurally related aromatic amines. The aim is to equip researchers with the foundational knowledge required for the safe and effective handling and utilization of this compound in a laboratory setting.

Compound Identification and Nomenclature

While a specific Chemical Abstracts Service (CAS) number for this compound has not been identified in publicly accessible databases, its chemical identity is unambiguously defined by its structure.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₇N

-

Core Structure: Phenylpropanamine

-

Key Substituents:

-

Propane-1-amine chain

-

2,5-dimethyl substitution on the phenyl ring

-

-

Precursor Ketone: 1-(2,5-Dimethylphenyl)propan-1-one

The absence of a dedicated CAS number suggests that this compound may be a novel research chemical or an intermediate that has not been extensively cataloged. Researchers are advised to use the IUPAC name and the CAS number of its direct precursor for literature and database searches.

Rationale and Synthetic Strategy

The synthesis of primary amines from their corresponding ketones is a fundamental transformation in organic chemistry. The most direct and widely employed method is reductive amination.[3][4][5][6][7] This approach is favored for its high efficiency and selectivity. The overall synthetic strategy involves two key stages: the synthesis of the precursor ketone and its subsequent conversion to the target primary amine.

Synthesis of the Precursor: 1-(2,5-Dimethylphenyl)propan-1-one

The logical starting material for the synthesis of the precursor ketone is p-xylene. The most common method for the preparation of 1-(2,5-dimethylphenyl)propan-1-one is the Friedel-Crafts acylation of p-xylene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]

The reaction proceeds via the formation of a reactive acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich p-xylene ring. The methyl groups on p-xylene are ortho- and para-directing. Due to steric considerations, the acylation predominantly occurs at the position ortho to one methyl group and meta to the other, yielding the desired 1-(2,5-dimethylphenyl)propan-1-one.[8]

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a reflux condenser, suspend aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

-

Acyl Chloride Addition: Add a solution of propanoyl chloride in dichloromethane dropwise to the cooled suspension with continuous stirring.

-

p-Xylene Addition: Following the addition of the acyl chloride, add a solution of p-xylene in dichloromethane dropwise over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(2,5-dimethylphenyl)propan-1-one.

Synthesis of this compound via Reductive Amination

The conversion of 1-(2,5-dimethylphenyl)propan-1-one to the target primary amine can be efficiently achieved through reductive amination.[3][4][5][6][7] This one-pot reaction typically involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the amine.

Several catalytic systems and reducing agents can be employed for this transformation. A common and effective method utilizes ammonia in ethanol with titanium(IV) isopropoxide, followed by reduction with sodium borohydride.[3][7] Alternatively, catalytic hydrogenation using a metal catalyst (e.g., Raney Nickel or a supported iron catalyst) in the presence of ammonia and hydrogen gas can be used.[4][6]

Experimental Protocol: Reductive Amination of 1-(2,5-Dimethylphenyl)propan-1-one

-

Reaction Setup: To a solution of 1-(2,5-dimethylphenyl)propan-1-one in a suitable solvent (e.g., ethanol or methanol) in a pressure-resistant vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium formate).

-

Catalyst/Reagent Addition:

-

Method A (Borohydride): Add titanium(IV) isopropoxide and stir the mixture at room temperature to facilitate imine formation. Then, carefully add sodium borohydride in portions.

-

Method B (Catalytic Hydrogenation): Add a suitable heterogeneous catalyst (e.g., Raney Nickel or a supported iron catalyst).

-

-

Reaction Conditions:

-

Method A: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Method B: Seal the reaction vessel and pressurize with hydrogen gas to the desired pressure. Heat the mixture with vigorous stirring.

-

-

Work-up:

-

Method A: Quench the reaction by the slow addition of water. Filter the mixture to remove titanium salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Method B: Cool the reaction vessel, carefully vent the hydrogen gas, and filter the mixture to remove the catalyst.

-

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization and liberation of the free base.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway from p-xylene to the target amine.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3400-3250 cm⁻¹.[10][11][12] These bands are typically sharper and less intense than the O-H stretch of alcohols.

-

N-H Bending: A medium to strong absorption due to N-H bending (scissoring) is anticipated between 1650-1580 cm⁻¹.[12]

-

C-N Stretching: A C-N stretching vibration for an aromatic amine should appear in the 1335-1250 cm⁻¹ range.[12]

-

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-NH₂ Protons: A broad signal, typically in the range of 0.5-5.0 ppm, which is concentration-dependent. This signal will disappear upon the addition of D₂O.[11][13]

-

Aromatic Protons: Signals in the aromatic region (around 7.0 ppm) corresponding to the three protons on the dimethylphenyl ring.

-

Benzylic Proton (-CH-N): A multiplet deshielded by the adjacent nitrogen and aromatic ring.

-

Methylene Protons (-CH₂-): A multiplet adjacent to the benzylic proton and the terminal methyl group.

-

Methyl Protons (Aromatic): Two singlets for the two non-equivalent methyl groups on the aromatic ring.

-

Methyl Proton (Propyl chain): A triplet for the terminal methyl group of the propyl chain.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (typically 120-140 ppm).

-

Benzylic Carbon (-C-N): A signal in the range of 50-60 ppm.

-

Aliphatic Carbons: Signals for the methylene and methyl carbons of the propyl chain.

-

Aromatic Methyl Carbons: Two signals for the methyl carbons attached to the aromatic ring.

-

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The molecular weight of C₁₁H₁₇N is 163.26 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[10] Therefore, the molecular ion peak is expected at m/z = 163.

-

Fragmentation: A characteristic fragmentation pattern for amines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[10][11] This would lead to the formation of a resonance-stabilized, nitrogen-containing cation.

Table 1: Summary of Expected Analytical Data

| Technique | Expected Observations |

| IR | N-H stretches (2 bands, 3400-3250 cm⁻¹), N-H bend (1650-1580 cm⁻¹), C-N stretch (1335-1250 cm⁻¹) |

| ¹H NMR | Broad NH₂ signal (disappears with D₂O), aromatic signals (~7.0 ppm), deshielded benzylic CH, aliphatic signals |

| ¹³C NMR | Aromatic signals (120-140 ppm), benzylic C-N (~50-60 ppm), aliphatic signals |

| MS | Odd molecular ion peak (m/z = 163), characteristic α-cleavage fragmentation |

Potential Applications

Substituted phenethylamines are a cornerstone of medicinal chemistry and drug discovery. While specific applications for this compound are not documented, its structure suggests potential utility as:

-

A scaffold for novel psychoactive compounds: The phenethylamine core is central to many classes of psychoactive substances.[14][[“]][16]

-

An intermediate in pharmaceutical synthesis: The primary amine functionality allows for a wide range of chemical modifications, making it a valuable building block for more complex molecules.

-

A precursor for agrochemicals and other specialty chemicals.

Toxicology and Safe Handling

The toxicological profile of this compound has not been specifically determined. However, based on its classification as a primary aromatic amine and a substituted phenethylamine, a high degree of caution is warranted.

Toxicological Concerns

-

General Toxicity of Aromatic Amines: Many primary aromatic amines are known to be toxic and are considered potential carcinogens and mutagens.[17][18][19] They can be readily absorbed through the skin, as well as via inhalation and ingestion.[19]

-

Phenethylamine-Related Effects: Substituted phenethylamines can exhibit sympathomimetic and hallucinogenic properties.[14][16][20] Overdose can lead to a range of adverse effects, including tachycardia, hypertension, agitation, seizures, and hyperthermia.[14][21]

-

Metabolism: Phenethylamines are often metabolized by cytochrome P450 enzymes, such as CYP2D6, which can lead to potential drug-drug interactions.[16][20]

Safe Handling Procedures

Given the potential hazards, strict safety protocols must be followed when handling this compound and its precursors.[22][23]

-

Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: If there is a risk of aerosolization, a respirator may be necessary.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[22][23] The container should be tightly sealed and clearly labeled.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

References

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and efficient method for the synthesis of primary amines from ketones by reductive amination. Tetrahedron, 60(7), 1463-1471. Available at: [Link]

-

Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(41), 12694-12698. Available at: [Link]

-

University of Virginia School of Medicine. (n.d.). Phenethylamines. Blue Ridge Poison Center. Available at: [Link]

-

Consensus. (n.d.). Phenethylamine Adverse Effects Neurotoxicity. Available at: [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

-

ResearchGate. (n.d.). Reductive amination of ketones to primary amines. [a][b]. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Liakoni, E., et al. (2015). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Current Pharmaceutical Biotechnology, 16(7), 589-598. Available at: [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

ResearchGate. (2016). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Available at: [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

-

Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Journal of Medical Toxicology, 9(2), 180-186. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

-

MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(2), M1862. Available at: [Link]

-

PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 35031-52-8 Cas No. | 1-(2,5-Dimethylphenyl)propan-1-one | Matrix Scientific [matrixscientific.com]

- 2. 1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. med.virginia.edu [med.virginia.edu]

- 15. consensus.app [consensus.app]

- 16. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diplomatacomercial.com [diplomatacomercial.com]

- 23. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(2,5-Dimethylphenyl)propan-1-amine

Introduction

Substituted phenethylamines represent a vast and pharmacologically significant class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances.[1][2] The precise arrangement of substituents on the phenyl ring and the side chain dramatically influences their biological activity. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-(2,5-dimethylphenyl)propan-1-amine, a member of this diverse chemical family. While this specific molecule is not extensively documented in the scientific literature, this guide will leverage established chemical principles and data from closely related analogues to provide a robust framework for its synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and related pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound is a primary amine characterized by a propane-1-amine backbone attached to a 2,5-dimethyl substituted phenyl ring. The presence of the chiral center at the first carbon of the propane chain means that this compound can exist as a pair of enantiomers, (R)- and (S)-1-(2,5-dimethylphenyl)propan-1-amine. The stereochemistry of phenethylamines is often a critical determinant of their pharmacological activity.[3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₇N | - |

| Molecular Weight | 163.26 g/mol | - |

| XLogP3 | ~2.4 | Predicted |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 1 | - |

| Rotatable Bond Count | 3 | - |

Synthesis of this compound

The most logical and widely employed synthetic route to primary amines from ketones is reductive amination.[4][5] This process for this compound would involve a two-step sequence starting from the commercially available precursor, 1-(2,5-dimethylphenyl)propan-1-one.

Step 1: Synthesis of the Precursor Ketone, 1-(2,5-Dimethylphenyl)propan-1-one

The synthesis of the ketone precursor is typically achieved via a Friedel-Crafts acylation of p-xylene.[6][7]

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene

Materials:

-

p-Xylene

-

Propionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium sulfate (anhydrous)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

Add a solution of propionyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled suspension over 15 minutes with stirring.

-

Following the addition, add a solution of p-xylene (1.0 equivalent) in dichloromethane dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the resulting mixture for 25 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,5-dimethylphenyl)propan-1-one.[6]

Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. Aluminum chloride acts as a Lewis acid catalyst, activating the propionyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich p-xylene ring to form the ketone.

Step 2: Reductive Amination to this compound

The conversion of 1-(2,5-dimethylphenyl)propan-1-one to the target primary amine can be achieved through several reductive amination methods. One common and effective method is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9]

Experimental Protocol: Leuckart Reaction for Reductive Amination

Materials:

-

1-(2,5-Dimethylphenyl)propan-1-one

-

Ammonium formate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine 1-(2,5-dimethylphenyl)propan-1-one (1.0 equivalent) with an excess of ammonium formate (at least 3 equivalents).

-

Heat the mixture to a temperature between 160-180°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling, add concentrated hydrochloric acid to the reaction mixture to hydrolyze the intermediate formyl derivative.

-

Heat the acidic mixture at reflux for several hours to ensure complete hydrolysis.

-

Cool the solution and make it basic by the addition of a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography.

Causality: The Leuckart reaction proceeds through the formation of an iminium ion intermediate from the ketone and ammonia (generated from the decomposition of ammonium formate). The formic acid, also generated from ammonium formate, then reduces the iminium ion to the primary amine.[8] The initial product is the N-formyl derivative, which is subsequently hydrolyzed to the free amine.

Caption: Reductive amination workflow via the Leuckart reaction.

Analytical Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.9 - 7.2 | m | 3H |

| CH-NH₂ | ~3.5 - 4.0 | t or dd | 1H |

| CH₂ | ~1.6 - 1.9 | m | 2H |

| Phenyl-CH₃ | ~2.2 - 2.4 | s | 6H |

| NH₂ | 1.0 - 2.5 (broad) | s | 2H |

| CH₃ (ethyl) | ~0.8 - 1.0 | t | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 125 - 130 |

| C-NH₂ | 50 - 60 |

| CH₂ | 30 - 40 |

| Phenyl-CH₃ | 19 - 22 |

| CH₃ (ethyl) | 10 - 15 |

Experimental Protocol: NMR Analysis

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) (internal standard)

-

NMR tubes

Procedure:

-

Dissolve approximately 10-20 mg of the purified amine in 0.5-0.7 mL of CDCl₃ in an NMR tube.

-

Add a small amount of TMS as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to obtain chemical shifts, multiplicities, and integration values.

-

Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

Causality: The chemical shifts of protons and carbons are influenced by their local electronic environment. The electron-withdrawing nitrogen atom will deshield the adjacent protons and carbons, causing them to appear at a higher chemical shift. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification.

Predicted Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 163. The major fragmentation pathway for primary amines is typically α-cleavage, which would involve the loss of an ethyl radical to form a stable iminium cation.

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: GC-MS Analysis

Materials:

-

Synthesized this compound

-

Methanol (HPLC grade)

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Prepare a dilute solution of the amine in methanol (e.g., 1 mg/mL).

-

(Optional but recommended) To improve peak shape and volatility, derivatize the amine by reacting a small aliquot with a silylating agent like MSTFA.

-

Inject a small volume (e.g., 1 µL) of the solution or derivatized sample into the GC-MS system.

-

Use a temperature program that allows for good separation of the analyte from any impurities.

-

Acquire mass spectra in the electron ionization (EI) mode.

-

Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.

Causality: Gas chromatography separates the components of a mixture based on their volatility and interaction with the stationary phase. Mass spectrometry then ionizes and fragments the separated components, producing a unique mass spectrum that can be used for identification. Derivatization of the polar amine group reduces its interaction with the stationary phase, leading to sharper peaks and better separation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H bend (primary amine) | 1590 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

Experimental Protocol: FTIR Analysis

Materials:

-

Synthesized this compound

-

FTIR spectrometer

Procedure:

-

Place a small drop of the liquid amine sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, if the sample is a solid, prepare a KBr pellet.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Causality: Different functional groups absorb infrared radiation at specific frequencies, causing the bonds within those groups to vibrate. The resulting absorption spectrum provides a fingerprint of the functional groups present in the molecule.

Chiral Separation

Since this compound is a chiral molecule, separating and characterizing the individual enantiomers is crucial for understanding its stereospecific biological activity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.[10][11]

Experimental Protocol: Chiral HPLC

Materials:

-

Racemic this compound

-

Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H)

-

HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

-

Amine modifier (e.g., diethylamine)

Procedure:

-

Dissolve a small amount of the racemic amine in the mobile phase.

-

Set up the HPLC system with a suitable chiral column and a mobile phase, which typically consists of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine modifier is often added to improve peak shape.

-

Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

-

The identity of each enantiomer can be confirmed by comparing the retention times with those of commercially available or independently synthesized enantiopure standards, if available.

Causality: Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for the two enantiomers, allowing for their separation.

Pharmacological and Toxicological Considerations

This compound belongs to the class of substituted phenethylamines, many of which are known to have psychoactive properties.[9] The substitution pattern on the phenyl ring is a key determinant of the pharmacological profile. Compounds with substitutions at the 2 and 5 positions of the phenyl ring, such as the "2C" series of psychedelic phenethylamines, are known to interact with serotonin receptors, particularly the 5-HT₂A receptor.[12]

While specific data for this compound is not available, it is reasonable to hypothesize that it may exhibit stimulant and/or psychedelic properties due to its structural similarity to other psychoactive phenethylamines. The toxicology of this compound is also unknown, but many substituted phenethylamines can cause adverse effects, including cardiovascular and neurological toxicity, especially at high doses.[3][13] Any research involving this compound should be conducted with appropriate safety precautions and in accordance with all applicable regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While specific experimental data for this molecule is limited, by applying established principles of organic synthesis and analytical chemistry, researchers can confidently prepare and characterize this compound. The provided protocols for the synthesis of the precursor ketone and the subsequent reductive amination offer a clear path to obtaining the target amine. The detailed analytical procedures, including NMR, MS, IR, and chiral HPLC, will enable a thorough confirmation of its structure and purity. The potential pharmacological activity of this compound, based on its structural similarity to other psychoactive phenethylamines, warrants further investigation by qualified researchers. This guide serves as a valuable resource for scientists and drug development professionals interested in exploring the vast chemical space of substituted phenethylamines.

References

-

Wikipedia. (2024). Leuckart reaction. Retrieved from [Link]

-

Wikipedia. (2024). Substituted phenethylamine. Retrieved from [Link]

-

SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2024). DOx. Retrieved from [Link]

-

Semantic Scholar. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved from [Link]

-

The Journal of Mass Spectrometry. (2005). New designer drug, 2,5-dimethoxy-4-propylthio-beta-phenethylamine (2C-T-7): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Retrieved from [Link]

-

Journal of Medical Toxicology. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. Retrieved from [Link]

-

MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

-

Wikipedia. (2024). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Retrieved from [Link]

-

Wikipedia. (2024). 2C-B. Retrieved from [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

Biotage. (n.d.). Reductive Amination Reaction with UV-Transparent Compounds. Retrieved from [Link]

-

PubMed Central. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

-

University of Virginia School of Medicine. (2024). Phenethylamines. Retrieved from [Link]

-

ResearchGate. (2026). Experiment 16: Two-Step, One-Pot Sequence: Reductive Amination. Retrieved from [Link]

-

PubMed Central. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Retrieved from [Link]

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wikipedia. (2024). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]

-

Therapeutic Drug Monitoring. (2016). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

-

AZYP, LLC. (n.d.). HPLC Chiral Separations. Retrieved from [Link]

-

PubChem. (n.d.). (1R)-1-(2,5-diethylphenyl)propan-1-amine. Retrieved from [Link]

-

Wikipedia. (2024). Ganesha (psychedelic). Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanamine, N,2-dimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

-

Consensus. (n.d.). Phenethylamine Toxicity and Adverse Effects. Retrieved from [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

Sources

- 1. 1-(2,5-Dimethylphenyl)-1-phenylpropan-2-amine | C17H21N | CID 66436988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective | Current Research in Medical Sciences [pioneerpublisher.com]

- 4. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 5. DOx - Wikipedia [en.wikipedia.org]

- 6. 1-(2,5-Dimethylphenyl)propan-1-one | 35031-52-8 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 9. EP0339878A2 - Propanamine derivatives - Google Patents [patents.google.com]

- 10. Xylopropamine | C11H17N | CID 26727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-1-(2,4-dimethylphenyl)propan-1-amine;CAS No.:1032225-50-5 [chemshuttle.com]

- 12. Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. NTP Toxicology and Carcinogenesis Studies of Polysorbate 80 (CAS No. 9005-65-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2,5-Dimethylphenyl)propan-1-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine

This guide provides a comprehensive overview of the synthetic pathways for this compound, a substituted phenylalkaneamine. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed methodologies, mechanistic insights, and comparative data on the primary synthetic routes.

Introduction

This compound is a primary amine featuring a propane-1-amine chain attached to a 2,5-dimethyl substituted phenyl ring. This specific substitution pattern creates a distinct regioisomer with unique stereochemical and electronic properties that can influence its biological interactions and make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound primarily revolves around the formation of its key precursor, 2,5-dimethylpropiophenone, and its subsequent conversion to the target amine.

The most prevalent and efficient strategy for constructing the final amine is through the reductive amination of this ketone precursor. This method offers a versatile and reliable approach to forming the critical carbon-nitrogen bond. This guide will explore the synthesis of the precursor ketone and detail the primary methods for its amination.

Part 1: Synthesis of the Key Precursor: 2,5-Dimethylpropiophenone

The principal precursor for the synthesis of this compound is 2,5-dimethylpropiophenone.[1] This ketone provides the necessary carbon skeleton with the carbonyl group correctly positioned for conversion to the amine.

Primary Route: Friedel-Crafts Acylation

The most common and direct method for preparing 2,5-dimethylpropiophenone is the Friedel-Crafts acylation of p-xylene.[1][2] This electrophilic aromatic substitution reaction involves reacting p-xylene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme: p-Xylene + Propionyl Chloride --(AlCl₃)--> 2,5-Dimethylpropiophenone

The causality behind this experimental choice lies in its efficiency and the high regioselectivity driven by the ortho- and para-directing effects of the methyl groups on the p-xylene ring. The Lewis acid activates the propionyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 2,5-Dimethylpropiophenone

-

In a three-necked flask equipped with an addition funnel and a reflux condenser, suspend aluminum chloride (70 mmol) in dichloromethane (20 mL) with continuous stirring.[2]

-

Cool the suspension to 0 °C using an ice/water bath.[2]

-

Add a solution of propionyl chloride (70 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

-

Subsequently, add a solution of p-xylene (50 mmol) in dichloromethane (12 mL) dropwise over 30 minutes.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture carefully onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by vacuum distillation.

Alternative Route: Oxidation of 1-(2,5-dimethylphenyl)propan-1-ol

An alternative, albeit less direct, pathway involves the oxidation of the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol.[3] This alcohol can be prepared via a Grignard reaction between 2,5-dimethylbenzaldehyde and ethylmagnesium bromide.[3] Subsequent oxidation of the alcohol using standard oxidizing agents (e.g., PCC, Swern oxidation) would yield the target ketone. This route is more circuitous but can be useful if the corresponding aldehyde is more readily available than p-xylene.

Part 2: Synthesis of this compound

The conversion of 2,5-dimethylpropiophenone to the target amine is the crucial step. This transformation is primarily achieved through reductive amination, which can be performed directly or indirectly.

Method A: Direct Reductive Amination - The Leuckart Reaction

The Leuckart reaction is a classic and effective one-pot method for converting ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] This reaction is an example of reductive amination and typically requires high temperatures (120-165 °C).[4]

The mechanism when using ammonium formate involves its dissociation into ammonia and formic acid.[6][7] The ammonia reacts with the ketone to form an iminium ion, which is then reduced by the formate ion.[4]

Figure 2: Simplified Mechanism of the Leuckart Reaction.

Experimental Protocol: Leuckart Reaction

-

Place 2,5-dimethylpropiophenone (1 mole) and ammonium formate (4-5 moles) in a round-bottomed flask fitted with a reflux condenser.

-

Heat the mixture in an oil bath to 160-180 °C for 4-6 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture and add an excess of concentrated hydrochloric acid to hydrolyze the intermediate formyl derivative.

-

Heat the acidic mixture under reflux for an additional 2-4 hours to ensure complete hydrolysis.

-

After cooling, make the solution strongly alkaline with a concentrated NaOH solution to liberate the free amine.

-

Extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with water, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure.

-

The crude amine can be purified by vacuum distillation.

Method B: Indirect Reductive Amination

This two-step approach involves the initial formation of an imine or oxime intermediate, which is then reduced.

-

Oxime Formation and Reduction : The ketone can be reacted with hydroxylamine to form 2,5-dimethylpropiophenone oxime.[1] This oxime can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride in the presence of a catalyst, or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Imine Formation and Reduction : The ketone is first reacted with ammonia to form the corresponding imine. This imine is typically not isolated but is reduced in situ. This is the basis for many modern reductive amination procedures.[8]

Modern Catalytic Systems

Modern reductive amination often employs milder and more selective reducing agents than the classical Leuckart conditions.[9] Catalytic hydrogenation using catalysts like Palladium, Platinum, or Raney Nickel under a hydrogen atmosphere is a common industrial practice.[3] Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also highly effective for the one-pot reductive amination of ketones under milder conditions.[8][9]

Summary of Synthesis Pathways

| Pathway | Key Reagents | Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | p-Xylene, Propionyl Chloride, AlCl₃ | 0 °C to RT | High yield, direct | Requires anhydrous conditions, generates HCl |

| Leuckart Reaction | 2,5-Dimethylpropiophenone, Ammonium Formate | High Temp (160-180 °C) | One-pot, inexpensive reagents | High temperatures, potential byproducts |

| Oxime Reduction | Hydroxylamine, then LiAlH₄ or H₂/Catalyst | Varies with reducing agent | Good yields | Two-step process, strong reducing agents |

| Catalytic Reductive Amination | NH₃, H₂, Pd/C or PtO₂ | Moderate Temp & Pressure | High selectivity, clean reaction | Requires specialized hydrogenation equipment |

Part 3: Purification and Characterization

Purification of the final product, this compound, is typically achieved through vacuum distillation. For higher purity, the amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or ethanol), recrystallized, and then converted back to the free base by treatment with a strong base.

Characterization of the final product and its intermediates is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure, including the positions of the methyl groups on the aromatic ring and the structure of the propanamine side chain.

-

Infrared (IR) Spectroscopy : To identify key functional groups, such as the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the C-N stretch.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.[10]

Overall Synthesis Workflow

Figure 3: Overall Synthesis Workflow Diagram.

References

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

-

1-(2,5-Dimethylphenyl)-1-phenylpropan-2-amine | C17H21N | CID - PubChem. (n.d.). Retrieved from [Link]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molbank, 2023(1), M1543.

- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536.

-

STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (n.d.). Retrieved from [Link]

-

1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one | C13H19NO | CID 94255302 - PubChem. (n.d.). Retrieved from [Link]

-

The reaction scheme in the reductive amination of propiophenone with... - ResearchGate. (n.d.). Retrieved from [Link]

-

1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem. (n.d.). Retrieved from [Link]

-

PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. 2-(2,5-Dimethylphenyl)propan-1-amine | 853723-91-8 | Benchchem [benchchem.com]

- 2. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [mdpi.com]

- 3. 1-(2,5-Dimethylphenyl)propan-1-one | 35031-52-8 | Benchchem [benchchem.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. 1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-(2,5-Dimethylphenyl)propan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dimethylphenyl)propan-1-amine is a substituted phenethylamine. As with many compounds in this class, a thorough understanding of its chemical structure and purity is paramount for its application in research and development. Spectroscopic analysis provides a non-destructive and highly informative means of elucidating the molecular structure and confirming the identity of synthetic compounds. This guide offers a detailed examination of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and data from structurally analogous compounds.

Chemical Structure and Numbering

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | m | 3H | Ar-H |

| ~3.8 - 4.0 | t | 1H | CH-NH₂ |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.6 - 1.8 | m | 2H | CH₂ |

| ~1.5 (broad) | s | 2H | NH₂ |

| ~0.9 | t | 3H | CH₃ |

Interpretation:

-

Aromatic Protons (δ ~7.1 - 7.3): The three protons on the dimethyl-substituted benzene ring are expected to appear as a multiplet in this region due to their distinct chemical environments and coupling to each other.

-

Benzylic Proton (δ ~3.8 - 4.0): The proton on the carbon adjacent to both the aromatic ring and the amine group (C1') is deshielded by both and is expected to appear as a triplet due to coupling with the adjacent methylene (CH₂) group.

-

Aromatic Methyl Protons (δ ~2.30 and ~2.35): The two methyl groups attached to the aromatic ring are in slightly different environments and are therefore expected to appear as two distinct singlets.

-

Methylene Protons (δ ~1.6 - 1.8): The two protons of the CH₂ group are expected to appear as a multiplet due to coupling with both the benzylic proton and the terminal methyl group.

-

Amine Protons (δ ~1.5): The two protons of the primary amine group typically appear as a broad singlet.[1][2][3] Their chemical shift can vary depending on solvent, concentration, and temperature.[4] These protons will exchange with deuterium upon the addition of D₂O, causing the signal to disappear, which is a key method for their identification.[4]

-

Terminal Methyl Protons (δ ~0.9): The three protons of the terminal methyl group are expected to appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~55 | CH-NH₂ |

| ~30 | CH₂ |

| ~21 | Ar-CH₃ |

| ~19 | Ar-CH₃ |

| ~11 | CH₃ |

Interpretation:

-

Aromatic Carbons (δ ~126 - 142): The six carbons of the benzene ring are expected to appear in this region. The two quaternary carbons attached to the methyl groups will have distinct chemical shifts from the four carbons bonded to hydrogens.

-

Benzylic Carbon (δ ~55): The carbon atom bonded to the nitrogen (C1') is deshielded by the electronegative nitrogen atom and appears in this downfield region.[4]

-

Aliphatic Carbons (δ ~11 - 30): The methylene (CH₂) and terminal methyl (CH₃) carbons of the propyl chain appear in the upfield region of the spectrum.

-

Aromatic Methyl Carbons (δ ~19 and ~21): The two methyl carbons attached to the aromatic ring are expected to have slightly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (symmetric and asymmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium-Strong | Aliphatic C-H stretch |

| 1580 - 1650 | Medium | N-H bend (scissoring) |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1020 - 1250 | Medium | C-N stretch |

| 665 - 910 | Strong, Broad | N-H wag |

Interpretation:

-

N-H Stretching (3300 - 3500 cm⁻¹): As a primary amine, a pair of sharp bands is expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][5][6][7] This is a key diagnostic feature for primary amines.

-

C-H Stretching (2850 - 3100 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic propyl chain.

-

N-H Bending (1580 - 1650 cm⁻¹): A medium intensity band is expected in this region due to the scissoring deformation of the -NH₂ group.[5]

-

Aromatic C=C Stretching (1450 - 1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-N Stretching (1020 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond is expected in this region.[5]

-

N-H Wagging (665 - 910 cm⁻¹): A broad and strong band due to the out-of-plane bending of the N-H bonds is characteristic of primary amines.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 177 | Molecular Ion (M⁺) |

| 162 | [M - NH₃]⁺ |

| 148 | [M - C₂H₅]⁺ (α-cleavage) |

| 119 | [C₉H₁₁]⁺ (Benzylic cation) |

Interpretation:

-

Molecular Ion (m/z 177): The molecular weight of this compound is 177.29 g/mol . In accordance with the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd molecular weight.[1][2][3][7] The presence of a molecular ion peak at m/z 177 would be consistent with the proposed structure.

-

Loss of Ammonia (m/z 162): Phenethylamine derivatives are known to undergo the loss of ammonia (NH₃) upon ionization.[8][9] This would result in a fragment ion at m/z 162.

-

α-Cleavage (m/z 148): A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[10] In this case, cleavage of the C1'-C2' bond would result in the loss of an ethyl radical (•C₂H₅) and the formation of a stable iminium cation at m/z 148. This is often the base peak in the mass spectrum of primary amines.[2]

-

Benzylic Cation (m/z 119): Cleavage of the bond between the benzylic carbon and the amine-bearing carbon can lead to the formation of a stable dimethylbenzyl cation at m/z 119.

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the NH₂ signal confirms its assignment.

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

A typical spectrum is an average of 16-32 scans.

-

Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS is a suitable method.

-

Ionization: Electron ionization (EI) is a common method for GC-MS.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

Figure 3: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and definitive characterization of this compound. The predicted data and interpretations in this guide serve as a valuable reference for researchers in the synthesis, identification, and quality control of this and related compounds. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible spectroscopic data.

References

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Nishida, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11633–11639. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-